![molecular formula C17H27N5O B2388888 1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1235085-01-4](/img/structure/B2388888.png)
1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
“1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
- Targeted Kinase Inhibition : Compound 5k exhibits significant activity against several enzymes, including EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known TKI sunitinib .
- Cytotoxic Effects : Promising cytotoxic effects have been observed against various cancer cell lines .
- Cell Cycle Arrest and Apoptosis : Mechanistic investigations reveal that 5k induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by increased proapoptotic proteins (caspase-3 and Bax) and downregulation of Bcl-2 activity .
- In screening studies, some derivatives of 5k displayed better anti-fibrosis activity than existing drugs like Pirfenidone .
- Optimization of lipophilic substitution led to ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for PKB over closely related kinase PKA .
- Molecular docking studies have highlighted binding interactions between 5k and its target enzymes . Investigating these interactions can aid in drug design.
Cancer Treatment
Anti-Fibrotic Activity
PKB (Protein Kinase B) Inhibition
Structural Biology
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases such as serine/threonine-protein kinase b-raf .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly protein kinases, leading to changes in their activity .
Biochemical Pathways
Related compounds have been found to affect pathways involving protein kinases .
Pharmacokinetics
Similar compounds have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
properties
IUPAC Name |
1-cyclohexyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c23-17(21-15-5-2-1-3-6-15)20-13-14-7-11-22(12-8-14)16-18-9-4-10-19-16/h4,9-10,14-15H,1-3,5-8,11-13H2,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDASVXYZKCGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea |
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